N'-(6-Chloropyridin-2-yl)formohydrazide
Description
N'-(6-Chloropyridin-2-yl)formohydrazide (CAS 66999-50-6) is a pyridine-based hydrazide derivative with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.6 g/mol . Structurally, it consists of a 6-chloropyridin-2-yl group linked to a formohydrazide moiety. This compound is primarily utilized as a building block in protein degrader research and industrial applications, requiring professional handling due to its restricted use in medical or consumer contexts . Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, though specific synthetic protocols are proprietary .
Properties
IUPAC Name |
N-[(6-chloropyridin-2-yl)amino]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWCUFAJMZIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314913 | |
| Record name | N'-(6-Chloropyridin-2-yl)formohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-50-6 | |
| Record name | 66999-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(6-Chloropyridin-2-yl)formohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloropyridin-2-yl)formohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of N’-(6-Chloropyridin-2-yl)formohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(6-Chloropyridin-2-yl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formohydrazide group to other functional groups.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-(6-Chloropyridin-2-yl)formohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(6-Chloropyridin-2-yl)formohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The formohydrazide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural, synthetic, and biological differences between N'-(6-Chloropyridin-2-yl)formohydrazide and analogous hydrazide derivatives:
Contradictions and Limitations
- While halogenation generally improves bioactivity, some studies note increased toxicity in halogenated derivatives, necessitating further toxicity profiling .
Biological Activity
N'-(6-Chloropyridin-2-yl)formohydrazide is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H6ClN3O. Its structure features a chlorinated pyridine moiety attached to a formohydrazide functional group, which is critical for its biological activity.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal properties. In vitro assays have shown that this compound can inhibit the growth of various pathogenic fungi. For instance, it was evaluated against several fungal strains at concentrations of 50 μg/mL, showing inhibition rates comparable to established fungicides like pyraclostrobin.
| Fungal Strain | Inhibition Rate (%) at 50 μg/mL |
|---|---|
| Valsa mali | 91.9 |
| Sclerotinia sclerotiorum | 92.6 |
| Gaeumannomyces graminis | 90.1 |
These results indicate that this compound could serve as a potent fungicide, particularly effective against S. sclerotiorum and G. graminis var. tritici .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that this compound may act as an Aurora A kinase inhibitor, which is crucial in cell division and proliferation. Inhibition of this kinase can lead to disrupted cancer cell growth and division, making it a promising candidate for further development in cancer therapeutics.
Mechanism of Action:
- Aurora A Inhibition: The compound selectively inhibits Aurora A kinase, leading to cell cycle arrest.
- Synergistic Effects: When combined with other antitumor agents, it enhances therapeutic efficacy while potentially reducing side effects associated with high doses of conventional drugs .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Fungal Inhibition: A study evaluated the compound's effectiveness against multiple fungal strains and found that it significantly inhibited mycelial growth compared to controls.
- Cancer Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis rates in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
